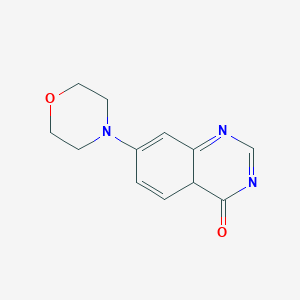4(3H)-Quinazolinone, 7-(4-morpholinyl)-
CAS No.:
Cat. No.: VC16572581
Molecular Formula: C12H13N3O2
Molecular Weight: 231.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C12H13N3O2 |
|---|---|
| Molecular Weight | 231.25 g/mol |
| IUPAC Name | 7-morpholin-4-yl-4aH-quinazolin-4-one |
| Standard InChI | InChI=1S/C12H13N3O2/c16-12-10-2-1-9(7-11(10)13-8-14-12)15-3-5-17-6-4-15/h1-2,7-8,10H,3-6H2 |
| Standard InChI Key | GWRPHIXLAADQBK-UHFFFAOYSA-N |
| Canonical SMILES | C1COCCN1C2=CC3=NC=NC(=O)C3C=C2 |
Introduction
Chemical Identity and Structural Properties
Molecular Characteristics
4(3H)-Quinazolinone, 7-(4-morpholinyl)- belongs to the quinazolinone family, a class of heterocyclic compounds featuring a fused benzene and pyrimidine ring. The morpholine group at the 7-position introduces both hydrogen-bonding capacity and conformational flexibility, which may influence its interaction with biological targets . Key molecular properties include:
The compound’s planar quinazolinone core facilitates π-π stacking interactions, while the morpholine substituent enhances solubility in polar solvents. X-ray crystallography data, though unavailable for this specific derivative, suggest that analogous quinazolinones adopt a nearly coplanar arrangement between the benzene and pyrimidine rings, with substituents adopting axial or equatorial orientations depending on solvent polarity .
Synthesis and Optimization
General Synthetic Routes
The synthesis of 4(3H)-Quinazolinone derivatives typically involves multi-step sequences starting from substituted anthranilic acids or benzaldehyde precursors. For 7-(4-morpholinyl) analogs, key steps include:
-
Cyanoglycosylation: Introduction of a nitrile group via reaction with formate and hydroxylamine hydrochloride, as demonstrated in the synthesis of related Gefitinib intermediates .
-
Nitration and Reduction: Selective nitration followed by reduction to form aminobenzene intermediates .
-
Cyclization: Acid-catalyzed cyclization to form the quinazolinone core.
-
Morpholine Coupling: Nucleophilic substitution or Ullmann-type coupling to introduce the morpholine moiety .
A patented method for the structurally similar compound 7-methoxy-6-(3-morpholin-4-yl-propoxy)quinazoline-4-(3H)-one illustrates the use of N-(3-chloropropyl)morpholine in a nucleophilic aromatic substitution reaction under basic conditions (e.g., Na₂CO₃ in DMF at 100–105°C), achieving yields up to 88% . Adapting this protocol for 4(3H)-Quinazolinone, 7-(4-morpholinyl)- would require substituting the methoxy and propoxy groups with direct morpholine attachment.
Reaction Optimization
Critical parameters influencing yield and purity include:
-
Solvent Choice: Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in coupling reactions .
-
Base Selection: Alkali carbonates (Na₂CO₃) or organic bases (triethylamine) facilitate deprotonation of hydroxyl groups during substitution .
-
Temperature Control: Reactions typically proceed at 80–120°C, with higher temperatures accelerating kinetics but risking decomposition .
Biological Activities and Mechanisms
Structure-Activity Relationships (SAR)
-
Position of Morpholine: 7-Substituted derivatives show higher target affinity than 6- or 8-substituted analogs due to steric and electronic effects.
-
Quinazolinone Core Modifications: Addition of electron-withdrawing groups (e.g., nitro, cyano) at the 6-position enhances cytotoxicity in cancer cell lines.
Industrial and Research Applications
Drug Development
This compound serves as a scaffold for designing kinase inhibitors, particularly in oncology. Its structural similarity to Gefitinib intermediates highlights potential repurposing for EGFR-mutated cancers .
Chemical Probes
In proteomics, morpholine-containing quinazolinones act as selective inhibitors for deubiquitinating enzymes (DUBs), aiding in mechanistic studies of protein degradation pathways.
Future Directions
Synthetic Chemistry
-
Green Chemistry Approaches: Replace toxic solvents (DMF) with ionic liquids or water-ethanol mixtures .
-
Catalytic Methods: Develop palladium-catalyzed C–N coupling to streamline morpholine introduction.
Biological Evaluation
Priority research areas include:
-
In Vivo Toxicity Studies: Assess organ-specific toxicity and maximum tolerated dose.
-
Target Identification: Use CRISPR-Cas9 screens to map novel protein targets.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume